2-Methyl-L-tryptophan 2-Methyl-L-tryptophan 2-methyl-L-tryptophan is an L-tryptophan derivative in which the hydrogen at position 2 on the indole ring is replaced by a methyl group. It has a role as a bacterial metabolite. It is a tautomer of a 2-methyl-L-tryptophan zwitterion.
Brand Name: Vulcanchem
CAS No.: 33468-32-5
VCID: VC3804856
InChI: InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES: CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

2-Methyl-L-tryptophan

CAS No.: 33468-32-5

Cat. No.: VC3804856

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-L-tryptophan - 33468-32-5

Specification

CAS No. 33468-32-5
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1
Standard InChI Key BXJSOEWOQDVGJW-JTQLQIEISA-N
Isomeric SMILES CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N
SMILES CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-L-tryptophan (CAS: 33468-32-5) is an L-tryptophan derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its IUPAC name, (S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid, reflects the methyl group at the indole ring’s second position and the L-configuration of the amino acid backbone . The compound is also known by synonyms such as L-2-methyltryptophan and α-methyl-L-tryptophan, though the latter term is occasionally misapplied to isomers .

Structural Features

The indole ring’s methylation at position 2 distinguishes 2-MeTrp from other tryptophan derivatives. This substitution alters electronic properties, reducing the ring’s electron density and influencing interactions with enzymes like tryptophanase . Nuclear magnetic resonance (NMR) spectra confirm the methyl group’s presence through characteristic shifts in the indole proton environment, while mass spectrometry data (GC-MS) validate its molecular weight . X-ray crystallography and 3D conformational analyses further reveal that the methyl group induces steric hindrance, affecting substrate binding in enzymatic reactions .

Table 1: Key Structural Identifiers of 2-Methyl-L-Tryptophan

PropertyValueSource
CAS Number33468-32-5
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
IUPAC Name(S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
SMILES NotationNC@@HC(O)=O

Physicochemical Properties

Thermal and Solubility Profiles

2-MeTrp is a hygroscopic solid with a melting point of 168–172°C and a predicted boiling point of 444.0±35.0°C . Its density is estimated at 1.314±0.06 g/cm³, and it exhibits limited solubility in polar solvents:

  • Water: Slight solubility (enhanced under acidic conditions)

  • DMSO/Methanol: Moderate solubility

The compound’s pKa of 2.34±0.10 suggests protonation of the α-amino group under physiological conditions, influencing its behavior in biological systems .

Biosynthesis and Enzymatic Processing

Tryptophanase-Catalyzed Synthesis

Contrary to early assumptions, tryptophanase can catalyze 2-MeTrp synthesis via two pathways:

  • From 2-methylindole and L-serine:

    2-methylindole + L-serineTryptophanase2-MeTrp + H₂O\text{2-methylindole + L-serine} \xrightarrow{\text{Tryptophanase}} \text{2-MeTrp + H₂O}
  • From 2-methylindole, pyruvate, and ammonium:

    2-methylindole + pyruvate + NH₄⁺Tryptophanase2-MeTrp + H₂O\text{2-methylindole + pyruvate + NH₄⁺} \xrightarrow{\text{Tryptophanase}} \text{2-MeTrp + H₂O}

Kinetic studies using deuterated substrates reveal a primary isotope effect (kH/kD=4.0k_H/k_D = 4.0), indicating α-proton removal as the rate-limiting step .

Role in Thiostrepton Biosynthesis

In Streptomyces spp., 2-MeTrp undergoes a novel ring expansion to form quinaldic acid (QA), a component of the antibiotic thiostrepton . Key steps include:

  • Transamination by TsrA: A pyridoxal-5′-phosphate (PLP)-dependent enzyme that deaminates 2-MeTrp, forming a reactive α-keto intermediate.

  • Oxygenation by TsrE: A flavoprotein that introduces an oxygen atom, triggering C2–N1 bond cleavage and recyclization into a quinoline skeleton.

This tandem action exemplifies nature’s strategy for indole functionalization, enabling bioactive molecule synthesis .

Biomedical Applications

Serotonin Synthesis Tracer

Radiolabeled [¹¹C]-α-methyl-L-tryptophan (AMT) serves as a PET tracer to measure serotonin synthesis rates in vivo. Unlike natural tryptophan, AMT resists catabolism by tryptophan hydroxylase, accumulating in serotonergic neurons . Clinical studies utilize AMT to assess disorders like depression and epilepsy, where serotonin dysregulation is implicated .

Table 2: Pharmacokinetic Parameters of [¹¹C]-AMT in Primates

ParameterValueMethod
Net Influx Constant (KK^*)0.18 μL/min/mLPatlak analysis
Lumped Constant (LC)0.18Kinetic modeling
Half-life20.1 minPlasma clearance

Microbial Metabolite Interactions

As a bacterial metabolite, 2-MeTrp influences gut microbiota-host crosstalk. In Daphnia pulex and Trypanosoma brucei, it modulates indole signaling pathways, potentially affecting host immune responses .

Research Frontiers and Unresolved Questions

Enzymatic Specificity

Why does tryptophanase accept 2-MeTrp despite steric hindrance? Structural studies propose conformational flexibility in the enzyme’s active site, accommodating methylated substrates .

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